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Compound of Interest

Compound Name:
2-(5-Fluoro-2-nitrophenyl)ethan-1-

ol

Cat. No.: B13574917

Get Quote

In the landscape of pharmaceutical development, the integrity of the final Active

Pharmaceutical Ingredient (API) is inextricably linked to the quality of its precursors. 2-(5-
Fluoro-2-nitrophenyl)ethan-1-ol, a key building block in the synthesis of various therapeutic

agents, exemplifies this principle. The incorporation of a fluorine atom can significantly enhance

the metabolic stability, binding affinity, and overall efficacy of drug candidates, making

fluorinated intermediates like this one highly valuable in modern medicinal chemistry.[1][2]

However, its journey from a supplier's shelf to a pivotal role in a drug synthesis pathway is

governed by stringent quality and regulatory standards.

This guide serves as a comprehensive resource for researchers, scientists, and drug

development professionals on the strategic sourcing of 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol
in the United States and Europe. It provides a framework for navigating the supplier landscape,

qualifying vendors, and ensuring the procurement of materials that meet the rigorous demands

of pharmaceutical research and manufacturing.

Chapter 1: Compound Profile and Key Identifiers
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A precise understanding of the target molecule is the foundation of any sourcing strategy.

Ambiguity in identification can lead to costly errors and project delays.

Property Value Source

IUPAC Name
2-(5-fluoro-2-

nitrophenyl)ethan-1-ol
Fluorochem[3]

CAS Number 553661-23-7 Fluorochem[3]

Molecular Formula C₈H₈FNO₃ Fluorochem[3]

Molecular Weight 185.15 g/mol Calculated

Canonical SMILES O=C1=CC=C(F)C=C1CCO Fluorochem[3]

This compound is a functionalized aromatic alcohol, where the nitro and fluoro groups impart

specific reactivity crucial for subsequent synthetic transformations. Its role as a pharmaceutical

intermediate means that its quality directly influences the critical quality attributes (CQAs) of the

final API.[4]

Chapter 2: Navigating the Supplier Landscape in the
USA and Europe
The market for specialty chemicals is diverse, ranging from large-scale manufacturers to niche

custom synthesis labs. Suppliers generally fall into three categories:

Primary Manufacturers: These companies synthesize the compound in-house, often in large

quantities. They have direct control over the manufacturing process and can typically provide

the most comprehensive documentation, including detailed impurity profiles and process

change notifications.

Distributors: These entities source chemicals from various manufacturers and manage

logistics and distribution. They offer a broader catalog and simplified procurement but may

have less direct control over the manufacturing process itself.

Research Chemical Suppliers: Companies like Fluorochem, BLDpharm, and American

Elements specialize in providing smaller, research-scale quantities.[3][5][6] They are
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essential for early-stage R&D but may not always offer materials produced under Good

Manufacturing Practice (GMP) conditions.

When sourcing, the intended use is paramount. For early-stage discovery, a research-grade

chemical may suffice. However, as a project progresses towards clinical trials, sourcing from a

GMP-compliant manufacturer becomes non-negotiable.[7]

Chapter 3: The Cornerstone of Procurement: Quality
Control and Documentation
Quality control is not merely a final check; it is a comprehensive system to ensure that an

intermediate consistently meets predefined specifications.[8] For a pharmaceutical

intermediate, the quality control framework is built upon robust documentation and analytical

testing.

Essential Documentation
A reliable supplier must provide a complete package of documentation that validates the quality

of their product.
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Document Purpose and Key Areas for Review

Certificate of Analysis (CoA)

Provides batch-specific results for identity,

purity, and other specified tests (e.g., water

content, residual solvents). Verify that the

analytical methods used are appropriate and

validated.[4]

Safety Data Sheet (SDS)

Outlines hazards, handling procedures, and

emergency measures. Essential for laboratory

safety and compliance.

Specification Sheet

Details the agreed-upon analytical tests,

methods, and acceptance criteria for the

product. This forms the basis of the quality

agreement.[9]

Impurity Profile Analysis

Crucial for pharmaceutical development, this

document details known and potential impurities

from the synthetic route. Understanding impurity

pathways is a key expectation of regulatory

bodies.[4][10]

Protocol for Incoming Quality Control (QC) Analysis
It is a best practice to independently verify the quality of a newly received batch of any critical

intermediate. This protocol serves as a self-validating system for supplier claims.

Objective: To confirm the identity, purity, and integrity of a received batch of 2-(5-Fluoro-2-
nitrophenyl)ethan-1-ol.

Methodology:

Documentation Review:

Cross-reference the supplier's CoA with the established specification sheet.

Confirm the batch number on the container matches the CoA.
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Physical Inspection:

Visually inspect the container for damage or compromised seals.

Observe the material's appearance (e.g., color, form) and compare it to the specification.

Sample Preparation:

Under appropriate safety conditions (fume hood, personal protective equipment), carefully

draw a representative sample.

Prepare separate samples for analysis:

For ¹H NMR and ¹⁹F NMR: Dissolve a precise amount (e.g., 5-10 mg) in a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆).

For HPLC-UV/MS: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a

suitable solvent like acetonitrile or methanol, and create serial dilutions.

Analytical Testing:

Identity Confirmation (NMR):

Acquire ¹H and ¹⁹F NMR spectra. The fluorine atom provides a highly sensitive and

specific probe for identity confirmation.[2]

Compare the resulting spectra with a known reference standard or literature data to

confirm the chemical structure.

Purity Assessment (HPLC):

Analyze the sample using a validated HPLC method with UV detection.

Determine the area percentage of the main peak to assess purity. The method should

be capable of separating the main compound from starting materials and potential

process-related impurities.

Impurity Identification (Mass Spectrometry):
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Use HPLC coupled with a mass spectrometer (LC-MS) to obtain the mass of the

primary peak, confirming its molecular weight.

Analyze any minor peaks to identify potential impurities.

Conclusion:

If all results conform to the pre-agreed specifications, the batch is approved for use.

If any discrepancies are found (e.g., purity below threshold, presence of unexpected

impurities), a formal investigation should be initiated, and the supplier must be contacted.

Chapter 4: The Regulatory Maze: Sourcing for
Clinical Development
When a drug candidate moves into preclinical and clinical phases, the regulatory requirements

for its chemical intermediates intensify dramatically. Both the U.S. Food and Drug

Administration (FDA) and the European Medicines Agency (EMA) have stringent expectations,

largely guided by the International Council for Harmonisation (ICH) guidelines.[11]

Key Regulatory Frameworks
ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: While this

guideline applies directly to APIs, it states that GMP principles should be applied to the

manufacturing steps of "defined intermediates." This ensures traceability, process control,

and a controlled production environment.[4][7]

ICH Q11: Development and Manufacture of Drug Substances: This guideline emphasizes

understanding the formation of impurities and establishing a robust control strategy for the

entire manufacturing process, including intermediates.[4]

Regulatory Starting Materials (RSMs): The designation of a compound as an RSM is critical.

All synthetic steps after the final RSM must be conducted under full GMP.[12] If 2-(5-Fluoro-
2-nitrophenyl)ethan-1-ol is designated as a late-stage intermediate rather than an RSM, its

manufacturing will likely fall under GMP scrutiny.

Navigating US vs. EU Differences
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While both the FDA and EMA follow ICH guidelines, their interpretation and filing requirements

can differ. For instance, US filings may require the inclusion of GMP documents and batch

records, whereas European authorities often prefer these to be excluded from the filing and

reviewed during site-specific inspections.[13] A global drug development program must account

for these nuances, which can impact the supply chain by potentially requiring different

documentation streams for different regions.[12]

Chapter 5: A Workflow for Supplier Qualification
Selecting the right supplier is a systematic process that balances scientific requirements,

quality assurance, and regulatory compliance. The following workflow illustrates a robust

approach to supplier qualification.
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Phase 1: Initial Screening & Documentation Review

Phase 2: Analytical Verification

Phase 3: Quality & Regulatory Assessment

Identify Potential
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- Specification Sheet
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Caption: A structured workflow for qualifying suppliers of critical pharmaceutical intermediates.
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Chapter 6: Synthesis and Application Context
Understanding the synthetic origin of 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol provides valuable

insight into potential impurities. While specific routes are proprietary, related syntheses often

involve the reduction of a corresponding acid or aldehyde, or the functionalization of a

nitrophenyl precursor.[14] For example, the preparation of related nitroaniline compounds can

sometimes result in isomeric impurities if the starting materials are not carefully controlled.[15]

This knowledge allows researchers to develop targeted analytical methods to screen for

process-specific impurities that may not be listed on a standard CoA.

The compound's utility is broad, serving as a precursor in the synthesis of molecules for anti-

inflammatory drugs, enzyme inhibitors, and other therapeutic agents.[16][17] Its structure is a

valuable scaffold for building more complex molecules in drug discovery campaigns.

Conclusion
Sourcing 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol for pharmaceutical applications in the USA

and Europe is a multi-faceted task that extends far beyond a simple purchasing transaction. It

requires a deep understanding of the compound's chemical nature, a thorough evaluation of

the supplier landscape, and rigorous adherence to quality control and international regulatory

standards. By implementing a systematic approach to supplier qualification, including

comprehensive documentation review, independent analytical verification, and a clear

understanding of the regulatory context, research and development teams can ensure a stable

supply of high-quality material. This diligence is the foundation upon which safe and effective

medicines are built, safeguarding process integrity from the laboratory bench to the patient.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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